2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
CAS No.: 123895-42-1
Cat. No.: VC20845403
Molecular Formula: C9H5BrF3NS
Molecular Weight: 296.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123895-42-1 |
|---|---|
| Molecular Formula | C9H5BrF3NS |
| Molecular Weight | 296.11 g/mol |
| IUPAC Name | 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 |
| Standard InChI Key | KUAVZYOLZWNIMY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr |
Introduction
Structural Characteristics and Chemical Identity
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole, with CAS number 123895-42-1, is a heterocyclic compound featuring a fused ring system comprising a benzene ring and a thiazole ring. The compound's structural uniqueness stems from its specific substituents: a bromomethyl group positioned at carbon-2 of the thiazole ring and a trifluoromethyl group at position-5 of the benzene portion of the benzothiazole scaffold.
The molecular architecture of this compound can be visualized as a planar benzothiazole core with two extending functional groups. The bromomethyl group (-CH₂Br) serves as a reactive site for nucleophilic substitution reactions, making the compound valuable in organic synthesis as a building block or intermediate. Meanwhile, the trifluoromethyl group (-CF₃) contributes to the compound's lipophilicity and metabolic stability, properties that are particularly relevant in medicinal chemistry applications.
Chemical Identifiers and Molecular Properties
The compound is thoroughly characterized by various chemical identifiers and molecular descriptors that facilitate its unambiguous identification in chemical databases and literature. Table 1 presents the key chemical identifiers and molecular properties of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole.
Table 1: Chemical Identifiers and Molecular Properties of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
| Property | Value |
|---|---|
| IUPAC Name | 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole |
| CAS Registry Number | 123895-42-1 |
| Molecular Formula | C₉H₅BrF₃NS |
| Molecular Weight | 296.11 g/mol |
| Standard InChI | InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 |
| Standard InChIKey | KUAVZYOLZWNIMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr |
| PubChem Compound ID | 14458626 |
The molecular formula C₉H₅BrF₃NS accurately represents the atomic composition of the compound, containing 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom. The canonical SMILES notation provides a linear string representation of the molecular structure that can be interpreted by chemical software applications.
Physical and Chemical Properties
The physical and chemical properties of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole are influenced by its structural features, particularly the presence of the bromomethyl and trifluoromethyl substituents. These properties determine the compound's behavior in various environments and its potential applications in chemical research and development.
Structural Features and Reactivity
The reactivity of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole is largely determined by its functional groups. The bromomethyl group at position-2 of the thiazole ring is particularly reactive toward nucleophiles, making it suitable for various substitution reactions. This reactivity is enhanced by the electron-withdrawing effect of the thiazole nitrogen, which increases the electrophilicity of the bromomethyl carbon.
The trifluoromethyl group at position-5 of the benzene ring contributes to the compound's electronic properties and lipophilicity. The strong electron-withdrawing nature of the -CF₃ group affects the electron distribution throughout the molecule, potentially influencing its reactivity, stability, and binding interactions with biological targets.
Synthesis Methods and Approaches
General Bromination Techniques
One common approach for introducing the bromomethyl group involves bromination of a methyl-substituted precursor. This typically employs bromine in suitable solvents such as acetic acid or chloroform. The reaction conditions must be carefully controlled to ensure selectivity for the desired position and to prevent over-bromination.
Modern Synthetic Approaches
In industrial settings and research laboratories, more efficient methods such as continuous flow synthesis are often employed for the production of compounds like 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole. These approaches offer better control over reaction conditions, potentially leading to higher yields and improved purity of the final product.
For the synthesis of related benzothiazole derivatives, microwave-assisted synthesis has shown promising results. For instance, the synthesis of benzothiazole-phenyl-based analogs described in the literature employs microwave irradiation at 80°C for relatively short reaction times (approximately 20 minutes), which could potentially be adapted for the synthesis of our target compound .
Applications in Research and Development
The potential applications of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole span several domains, primarily centered around its utility as a synthetic intermediate and its potential biological activities.
As a Synthetic Intermediate
The reactive bromomethyl group makes this compound valuable as a synthetic intermediate in the preparation of more complex molecules. Through nucleophilic substitution reactions, the bromomethyl group can be replaced with various nucleophiles, enabling the synthesis of a diverse range of benzothiazole derivatives with potential applications in medicinal chemistry, materials science, and other fields.
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